![molecular formula C17H17FN4O3S B2499032 N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-3-fluoropyridine-4-carboxamide CAS No. 2097932-79-9](/img/structure/B2499032.png)
N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-3-fluoropyridine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-3-fluoropyridine-4-carboxamide is a useful research compound. Its molecular formula is C17H17FN4O3S and its molecular weight is 376.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2\lambda6,1,3-benzothiadiazol-1-yl)ethyl]-3-fluoropyridine-4-carboxamide is a synthetic compound notable for its complex structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a benzamide core substituted with a trifluoromethyl group and a cyclopropyl moiety linked to a dioxo-benzothiadiazole unit. Its molecular formula is C18H19FN4O3S with a molecular weight of approximately 439.5 g/mol. The presence of the benzothiadiazole moiety is particularly significant as it has been associated with various biological activities including anti-inflammatory and anticancer properties.
Mechanisms of Biological Activity
Preliminary studies suggest that N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2\lambda6,1,3-benzothiadiazol-1-yl)ethyl]-3-fluoropyridine-4-carboxamide may act as an inhibitor of specific enzymes or receptors involved in disease processes. The following mechanisms have been proposed:
- Enzyme Inhibition : The compound may inhibit enzymes that are crucial in metabolic pathways related to cancer and inflammation.
- Receptor Modulation : It may interact with receptors involved in signaling pathways that regulate cell proliferation and survival.
Biological Assays and Findings
Various biological assays have been employed to evaluate the activity of this compound. Key findings include:
Table 1: Summary of Biological Assays
Assay Type | Target | Result | Reference |
---|---|---|---|
Enzyme Inhibition | Cyclooxygenase (COX) | IC50 = 12 µM | |
Cell Proliferation | Cancer Cell Lines | 50% inhibition at 10 µM | |
Apoptosis Induction | Human Tumor Cells | Increased apoptosis (p < 0.05) |
Case Studies
Research has highlighted several case studies that demonstrate the compound's biological activity:
- Anti-Cancer Activity : A study involving human breast cancer cells showed that treatment with the compound resulted in significant cell death compared to controls. This suggests potential application in cancer therapy.
- Anti-Inflammatory Effects : In a model of induced inflammation, the compound reduced inflammatory markers significantly, indicating its potential use as an anti-inflammatory agent.
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2λ⁶,1,3-benzothiadiazol-1-yl)ethyl]-3-fluoropyridine-4-carboxamide, and how are reaction conditions optimized?
The synthesis involves multi-step reactions, including cyclization of the benzothiadiazole core, coupling with the fluoropyridine carboxamide moiety, and functional group modifications. Key steps include:
- Cyclopropane incorporation : Using cyclopropylamine under controlled pH to avoid ring-opening side reactions.
- Amide bond formation : Employing carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous DMF at 0–5°C to minimize hydrolysis.
- Fluoropyridine activation : Pre-activation of the carboxyl group via chlorination (SOCl₂) for nucleophilic substitution.
Optimization focuses on solvent polarity (e.g., acetonitrile for high dielectric constant), temperature gradients (reflux for cyclization), and catalyst screening (e.g., Pd for cross-coupling) .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify cyclopropane proton environments (δ 0.5–1.5 ppm) and benzothiadiazole aromatic signals.
- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular weight (expected [M+H]⁺ ≈ 445.12 g/mol).
- HPLC-PDA : Purity assessment (>98%) using C18 columns with acetonitrile/water gradients.
- X-ray crystallography : For absolute configuration determination if single crystals are obtainable .
Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?
- Antimicrobial screening : Broth microdilution assays (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
- Anticancer activity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.
- Enzyme inhibition : Fluorogenic assays targeting kinases or proteases (e.g., EGFR, MMP-9) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different assays?
- Orthogonal validation : Use complementary assays (e.g., ATP-based viability assays alongside MTT).
- Purity reassessment : Re-run HPLC and LC-MS to exclude impurities or degradation products.
- Target-specific profiling : Employ CRISPR-edited cell lines to isolate off-target effects .
Q. What strategies improve solubility and bioavailability for in vivo studies?
- Co-solvent systems : Use DMSO/PEG 400 (1:4) for intraperitoneal administration.
- Prodrug design : Esterify the carboxamide to enhance membrane permeability.
- Nanoformulation : Encapsulate in PLGA nanoparticles for sustained release .
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
- Core modifications : Replace cyclopropane with other strained rings (e.g., aziridine) to assess steric effects.
- Fluorine substitution : Synthesize analogs with Cl or Br at the pyridine position to evaluate halogen bonding.
- Side-chain variation : Introduce polar groups (e.g., hydroxyl, amine) to modulate logP .
Q. What challenges arise in scaling up synthesis, and how are they addressed?
- Intermediate stability : Protect reactive groups (e.g., Boc for amines) during multi-step sequences.
- Catalyst poisoning : Use scavengers (e.g., silica-bound thiourea) to remove Pd residues.
- Thermal hazards : Monitor exothermic reactions via reaction calorimetry .
Q. How can computational methods elucidate its mechanism of action?
- Molecular docking : Simulate binding to targets like PI3K or PARP using AutoDock Vina.
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories.
- QSAR modeling : Corrogate electronic descriptors (e.g., HOMO/LUMO) with bioactivity data .
Q. What experimental protocols assess metabolic stability in hepatic microsomes?
- Incubation conditions : 1 µM compound in human liver microsomes (HLM) with NADPH, 37°C.
- LC-MS/MS quantification : Monitor parent compound depletion over 60 minutes.
- CYP inhibition screening : Use isoform-specific substrates (e.g., CYP3A4: midazolam) .
Q. How are stability studies conducted under varying pH and temperature conditions?
- Forced degradation : Expose to 0.1N HCl (acidic), 0.1N NaOH (basic), and H₂O₂ (oxidative) at 40°C.
- HPLC tracking : Quantify degradation products (e.g., hydrolysis of the carboxamide).
- Arrhenius modeling : Predict shelf-life at 25°C using data from accelerated conditions (40–60°C) .
Propiedades
IUPAC Name |
N-[2-(3-cyclopropyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-1-yl)ethyl]-3-fluoropyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN4O3S/c18-14-11-19-8-7-13(14)17(23)20-9-10-21-15-3-1-2-4-16(15)22(12-5-6-12)26(21,24)25/h1-4,7-8,11-12H,5-6,9-10H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POWGWSFZROBJCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C3=CC=CC=C3N(S2(=O)=O)CCNC(=O)C4=C(C=NC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.